Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a pyrazole, oxazole, and benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as 4-pyrazol-1-ylbenzaldehyde and 5-methyl-4-aminomethyl-1,3-oxazole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or pyrazole moieties using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Used in organic synthesis and as a dye intermediate.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
1-Methylpyrazole-4-boronic acid pinacol ester: Employed in the synthesis of complex organic molecules.
Uniqueness
Methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate is unique due to its combination of pyrazole, oxazole, and benzoate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 4-[5-methyl-4-[[methyl-[(4-pyrazol-1-ylphenyl)methyl]amino]methyl]-1,3-oxazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-17-22(26-23(31-17)19-7-9-20(10-8-19)24(29)30-3)16-27(2)15-18-5-11-21(12-6-18)28-14-4-13-25-28/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQLQCWSOIFZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN(C)CC3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.